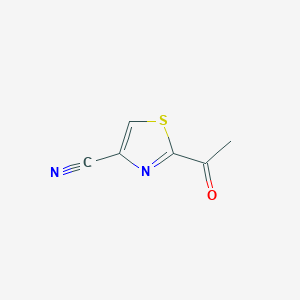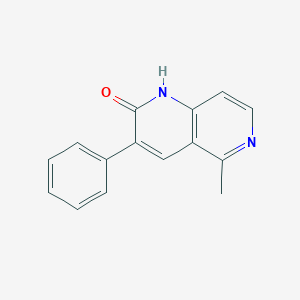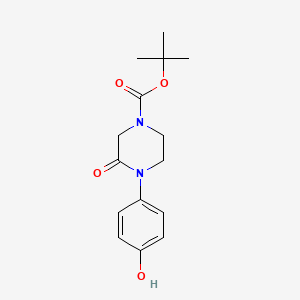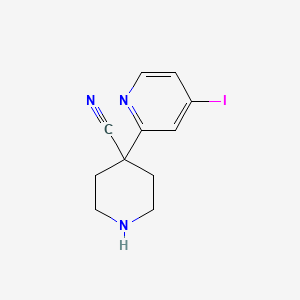
4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodopyridine moiety attached to a piperidine ring, which is further substituted with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodopyridine and piperidine-4-carbonitrile.
Coupling Reaction: The key step involves the coupling of 4-iodopyridine with piperidine-4-carbonitrile using a suitable coupling reagent such as palladium catalysts under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodopyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
作用機序
The mechanism of action of 4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The iodopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
類似化合物との比較
Similar Compounds
- 4-(4-Bromopyridin-2-yl)piperidine-4-carbonitrile
- 4-(4-Chloropyridin-2-yl)piperidine-4-carbonitrile
- 4-(4-Fluoropyridin-2-yl)piperidine-4-carbonitrile
Uniqueness
4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where iodine’s properties are advantageous .
特性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC名 |
4-(4-iodopyridin-2-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C11H12IN3/c12-9-1-4-15-10(7-9)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2 |
InChIキー |
GRTHXDVQQYNLFX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C#N)C2=NC=CC(=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
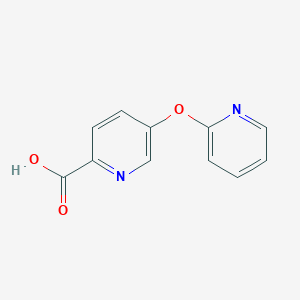
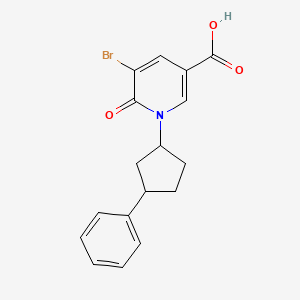
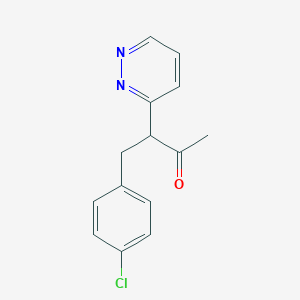
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
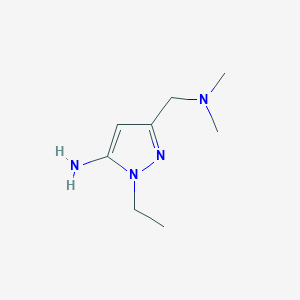
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
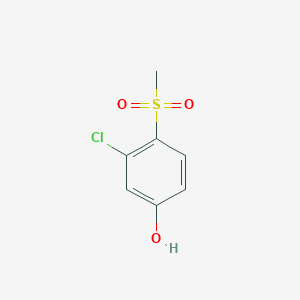
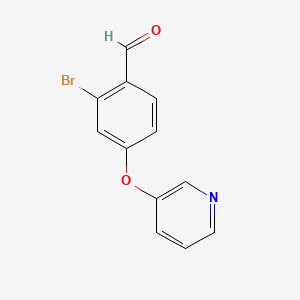
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
